molecular formula C31H46K2O18S2 B560681 Carboxyatractyloside CAS No. 33286-30-5

Carboxyatractyloside

Cat. No.: B560681
CAS No.: 33286-30-5
M. Wt: 849.0 g/mol
InChI Key: RWEZIQDTEROURZ-WWJHHVHBSA-N
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Description

Carboxyatractyloside is a highly toxic diterpene glycoside that inhibits the ADP/ATP translocase. It is about ten times more potent than its analog, atractyloside. This compound is known for its effectiveness in inhibiting oxidative phosphorylation and is considered more effective than atractyloside. This compound is found in various plants, including Xanthium species and Atractylis gummifera .

Biochemical Analysis

Biochemical Properties

Carboxyatractyloside plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Carboxyatractyloside undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Carboxyatractyloside has several scientific research applications:

Comparison with Similar Compounds

Carboxyatractyloside is often compared with similar compounds such as atractyloside and bongkrekic acid. While atractyloside is effective in inhibiting oxidative phosphorylation, this compound is considered more potent and effective. Bongkrekic acid, another inhibitor of the ADP/ATP translocase, shares similar inhibitory properties but differs in its molecular structure and binding affinity .

Similar Compounds

Properties

CAS No.

33286-30-5

Molecular Formula

C31H46K2O18S2

Molecular Weight

849.0 g/mol

IUPAC Name

(1S,4R,7S,9R,10R,13R,15S)-15-hydroxy-7-[(2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-(3-methylbutanoyloxy)-4,5-disulfooxyoxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid

InChI

InChI=1S/C31H46O18S2.2K/c1-14(2)9-21(33)47-24-23(49-51(42,43)44)22(48-50(39,40)41)18(13-32)46-26(24)45-17-11-29(4)19-6-5-16-10-30(19,25(34)15(16)3)8-7-20(29)31(12-17,27(35)36)28(37)38;;/h14,16-20,22-26,32,34H,3,5-13H2,1-2,4H3,(H,35,36)(H,37,38)(H,39,40,41)(H,42,43,44);;/t16-,17+,18-,19+,20+,22-,23+,24-,25+,26-,29+,30-;;/m1../s1

InChI Key

RWEZIQDTEROURZ-WWJHHVHBSA-N

SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O

Isomeric SMILES

CC(C)CC(=O)O[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2C[C@]3([C@@H]4CC[C@@H]5C[C@@]4(CC[C@@H]3C(C2)(C(=O)O)C(=O)O)[C@H](C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K]

Canonical SMILES

CC(C)CC(=O)OC1C(C(C(OC1OC2CC3(C4CCC5CC4(CCC3C(C2)(C(=O)O)C(=O)O)C(C5=C)O)C)CO)OS(=O)(=O)O)OS(=O)(=O)O.[K].[K]

Appearance

Solid powder

Related CAS

33286-30-5 (di-potassium salt)

Synonyms

Gummiferin;  Carboxyatractyloside dipotassium; potassium (2S,4aS,6aR,7S,9R,11aS,11bS)-7-hydroxy-2-(((2R,3R,4R,5R,6R)-6-(hydroxymethyl)-3-((3-methylbutanoyl)oxy)-4,5-bis(sulfooxy)tetrahydro-2H-pyran-2-yl)oxy)-11b-methyl-8-methylenedodecahydro-6a,9-methanocyclohepta[a]naphthalene-4,4(1H)-dicarboxylate

Origin of Product

United States

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